molecular formula C10H6BrNO2 B1332413 1-(2-bromophenyl)-1H-pyrrole-2,5-dione CAS No. 36817-47-7

1-(2-bromophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1332413
CAS No.: 36817-47-7
M. Wt: 252.06 g/mol
InChI Key: ZTHZEDRPKCLGAR-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-1H-pyrrole-2,5-dione is a heterocyclic organic compound featuring a bromophenyl group attached to a pyrrole-2,5-dione ring

Scientific Research Applications

1-(2-Bromophenyl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the specific application of “1-(2-bromophenyl)-1H-pyrrole-2,5-dione”. For instance, bromophenols can act as sensors of carbohydrates due to their ability to react reversibly and covalently with 1,2- and 1,3-diols .

Future Directions

The future directions for “1-(2-bromophenyl)-1H-pyrrole-2,5-dione” would depend on its specific applications. Bromophenols have potential applications in various fields, including biosensing, bioactivity, bioimaging, electronics, and photopolymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-bromobenzaldehyde with maleimide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetic acid, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Grignard reagents in anhydrous conditions.

Major Products Formed:

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione
  • 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione
  • 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione

Comparison: 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorinated, fluorinated, and iodinated analogs, the brominated compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Properties

IUPAC Name

1-(2-bromophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHZEDRPKCLGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351789
Record name 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36817-47-7
Record name 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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